2-(Methylthiomethyl)-3-phenylpropenal
Overview
Description
2-(Methylthiomethyl)-3-phenyl-2-propenal, also known as alpha-benzylidenemethional, belongs to the class of organic compounds known as cinnamaldehydes. These are organic aromatic compounds containing a cinnamlaldehyde moiety, consisting of a benzene and an aldehyde group to form 3-phenylprop-2-enal. 2-(Methylthiomethyl)-3-phenyl-2-propenal is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 2-(methylthiomethyl)-3-phenyl-2-propenal is primarily located in the cytoplasm. 2-(Methylthiomethyl)-3-phenyl-2-propenal has a bean, broccoli, and green taste.
Scientific Research Applications
Bioactivity in Pest Control and Pathogens
2-(Methylthiomethyl)-3-phenylpropenal, as part of the phenylpropene family, has shown potential in biological applications. Phenylpropenes, including eugenol and its derivatives, exhibit bioactivity against certain pests and fungal pathogens. Research indicates that specific phenylpropenes possess antifungal activity for fungal pathogens, with certain derivatives also displaying oviposition deterrent activity for mites. This highlights the potential of this compound in agricultural pest control and pathogen resistance (Koeduka et al., 2014).
Physicochemical Properties and Synthesis
The physicochemical properties and synthesis of derivatives similar to this compound have been explored. A study on methyl 3-mercapto arylpropene dithioates, which are closely related to this compound, reveals insights into their synthesis and characteristics. This research contributes to the understanding of the chemical properties and potential applications of these compounds (Abasq et al., 2005).
Applications in Chemical Synthesis
This compound may play a role in various chemical synthesis processes. A study on the dealkylation of alkyl 2-(methylthiomethyl)phenyl sulfoxides demonstrates the potential for this compound in producing thiasulfonium salts and alkyl iminium salts, which are useful in organic synthesis and pharmaceutical applications (Naka et al., 1999).
Engineering of Volatile Phenylpropanoids in Plants
The role of phenylpropenes in the biosynthesis of volatile phenylpropanoids in plants is significant. Understanding the biosynthesis pathway of these compounds, including this compound, can aid in the genetic engineering of plant aromas, which is important for food flavoring and essential oils in cosmetics (Koeduka, 2014).
Properties
CAS No. |
65887-08-3 |
---|---|
Molecular Formula |
C11H12OS |
Molecular Weight |
192.28 g/mol |
IUPAC Name |
(Z)-2-(methylsulfanylmethyl)-3-phenylprop-2-enal |
InChI |
InChI=1S/C11H12OS/c1-13-9-11(8-12)7-10-5-3-2-4-6-10/h2-8H,9H2,1H3/b11-7- |
InChI Key |
QJDHQEQDIWDMOT-XFFZJAGNSA-N |
Isomeric SMILES |
CSC/C(=C\C1=CC=CC=C1)/C=O |
SMILES |
CSCC(=CC1=CC=CC=C1)C=O |
Canonical SMILES |
CSCC(=CC1=CC=CC=C1)C=O |
density |
1.080-1.085 |
physical_description |
viscous yellow liquid |
solubility |
insoluble in water; miscible in fats |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.